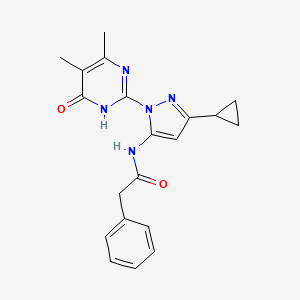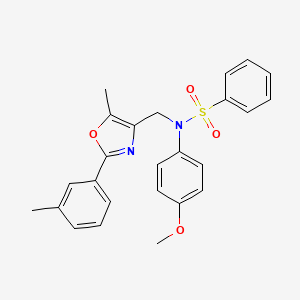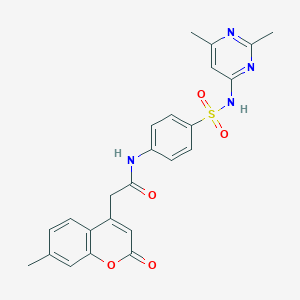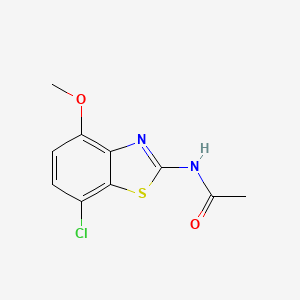
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the IUPAC name N1- (7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine . It has a molecular weight of 299.82 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18ClN3OS/c1-17(2)8-4-7-15-13-16-11-10(18-3)6-5-9(14)12(11)19-13/h5-6H,4,7-8H2,1-3H3, (H,15,16) . This code provides a detailed description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Organic Single Crystal Growth for Optical Applications
The synthesis and growth of organic single crystals play a crucial role in optical devices. Researchers have successfully grown single crystals of 4-methoxy-2-nitroaniline (a derivative of our compound) using the slow evaporation method. These crystals exhibit interesting optical properties, including UV–Vis-NIR absorption and photoluminescence. The high-intensity emission peak observed around 599 nm makes them suitable for applications in optical communication, integrated optics, and photonic-integrated circuitry .
Antimicrobial Activity
Our compound can be modified to create derivatives with potential antimicrobial properties. Researchers have synthesized related compounds and evaluated their effectiveness against various microorganisms. These evaluations include testing against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (such as S. aureus), and fungi (such as C. albicans). Investigating the structure-activity relationship of these derivatives could lead to novel antimicrobial agents .
Imidazole-Containing Compounds for Therapeutic Applications
Imidazole-containing compounds have diverse therapeutic applications. By incorporating our compound’s core structure, researchers can design novel imidazole derivatives. These derivatives may exhibit activities such as enzyme inhibition, anti-inflammatory effects, or antifungal properties. Further studies are needed to explore their potential in drug development .
Antiproliferative Activities in Cancer Cells
The indazole moiety, which shares similarities with our compound, has attracted attention due to its potential antiproliferative activities. Researchers have synthesized N-phenyl-1H-indazole-1-carboxamides and evaluated their effects on tumor cell lines from various cancer types. These compounds showed promising activity against leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. Our compound’s structural features may contribute to similar effects .
Positive Allosteric Modulation of AMPA Receptors
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, related to our compound, has been investigated for its effects on AMPA receptors. Specifically, the compound 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide demonstrated potent activity as a positive allosteric modulator of these receptors. AMPA receptors are involved in synaptic transmission and memory processes, making this research area significant .
Nonlinear Optical Properties
Organic compounds with delocalized π electrons often exhibit strong nonlinear optical properties. Researchers have measured the nonlinear optical behavior of related compounds using techniques like the Z-scan method. By exploring the nonlinear response of our compound, we can potentially contribute to advancements in photonic applications, including frequency conversion and optical data storage .
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), which are crucial for bacterial survival .
Biochemical Pathways
The inhibition of enzymes like dihydroorotase, dna gyrase, and murb suggests that it may interfere with nucleic acid synthesis and cell wall biosynthesis .
Result of Action
Based on the reported activities of benzothiazole derivatives, it can be inferred that the compound may lead to the inhibition of bacterial growth by disrupting essential biochemical pathways .
Zukünftige Richtungen
The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The findings of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
Eigenschaften
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-5(14)12-10-13-8-7(15-2)4-3-6(11)9(8)16-10/h3-4H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKURVFKAMSOIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2806017.png)
![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2806021.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2806023.png)
![N-[3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butyl]prop-2-enamide](/img/structure/B2806024.png)
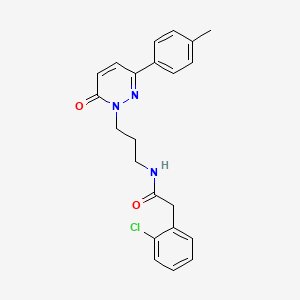
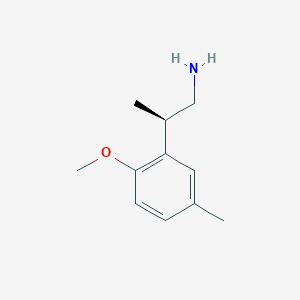

![7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2806029.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2806031.png)

